Vasoactive intestinal peptide is produced in multiple tissues throughout vertebrates, including the gut, pancreas, and certain areas of the brain such as the suprachiasmatic nucleus. It is synthesized from a larger precursor known as prepro-vasoactive intestinal peptide, which undergoes enzymatic cleavage to yield the active form of the peptide.
Vasoactive intestinal peptide is classified as a neuropeptide and a hormone due to its role in neurotransmission and endocrine functions. It is categorized under the broader family of vasoactive peptides that include other hormones like secretin and growth hormone-releasing hormone.
The synthesis of vasoactive intestinal peptide (10-28) can be accomplished through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase synthesis involves sequentially adding protected amino acids to a resin-bound growing peptide chain, followed by deprotection steps to yield the final product.
In recent studies, researchers have focused on synthesizing stable analogs of vasoactive intestinal peptide that maintain biological activity while enhancing resistance to enzymatic degradation. For instance, cyclic peptides have been designed by incorporating disulfide or lactam bonds to stabilize the structure. These modifications are crucial for developing therapeutic agents that can effectively mimic the actions of natural vasoactive intestinal peptide while exhibiting improved pharmacokinetics .
The molecular structure of vasoactive intestinal peptide (10-28) consists of 19 amino acids with specific sequences that contribute to its biological activity. The structure exhibits an alpha-helical conformation when interacting with lipid membranes or receptors, which is essential for receptor binding and activation.
The amino acid sequence for vasoactive intestinal peptide (10-28) is critical for its function. The sequence includes residues that are pivotal for receptor interaction and subsequent signaling pathways. Structural studies have shown that conformational flexibility allows it to adapt to different environments, influencing its activity .
Vasoactive intestinal peptide (10-28) participates in several biochemical reactions, primarily involving receptor binding and subsequent intracellular signaling cascades. Upon binding to VPAC1 or VPAC2 receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This increase triggers downstream effects such as protein kinase A activation and modulation of gene expression related to circadian rhythms and other physiological processes .
The interactions between vasoactive intestinal peptide and its receptors involve complex mechanisms where G proteins play a crucial role in transducing signals from the receptor to intracellular effectors. For example, vasoactive intestinal peptide-induced vasodilation occurs through nitric oxide release from endothelial cells following receptor activation .
The mechanism of action for vasoactive intestinal peptide (10-28) involves binding to specific receptors on target cells, predominantly VPAC1 and VPAC2. This binding initiates a signaling cascade that results in various physiological effects such as vasodilation, smooth muscle relaxation, and modulation of secretory activities within the gastrointestinal tract.
Research indicates that upon receptor activation by vasoactive intestinal peptide, there is an increase in intracellular cAMP levels which subsequently activates protein kinase A. This leads to phosphorylation events that regulate various cellular functions including ion transport and secretion processes .
Vasoactive intestinal peptide (10-28) is typically characterized by its solubility in aqueous solutions due to its hydrophilic nature. Its stability can be influenced by environmental factors such as pH and temperature.
The chemical properties include its susceptibility to proteolytic cleavage by enzymes such as carboxypeptidase B-like enzymes. Understanding these properties is crucial for designing stable analogs that can withstand metabolic degradation while retaining biological activity .
Vasoactive intestinal peptide (10-28) has several applications in scientific research and potential therapeutic contexts:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3